Spectroscopic data (NMR, IR, MS) of (1Z)-2-chloro-N'-hydroxyethanimidamide
Spectroscopic data (NMR, IR, MS) of (1Z)-2-chloro-N'-hydroxyethanimidamide
An In-depth Technical Guide to the Spectroscopic Characterization of (1Z)-2-chloro-N'-hydroxyethanimidamide
Introduction
(1Z)-2-chloro-N'-hydroxyethanimidamide is a small organic molecule featuring a unique combination of functional groups, including a chloromethyl group, an imidamide core, and a hydroxy substituent on the nitrogen. As with any novel compound in a research and development pipeline, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights from a Senior Application Scientist's perspective on experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.
Molecular Structure and Spectroscopic Overview
The logical first step in any analytical endeavor is to understand the molecule's structure and how its components will interact with different spectroscopic techniques.
Caption: Molecular structure of (1Z)-2-chloro-N'-hydroxyethanimidamide.
The key structural features to be identified are:
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A chloromethyl group (Cl-CH₂-) : This will give characteristic signals in both NMR and MS.
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An ethanimidamide core (-C(NH₂)=N-) : The C=N double bond and the NH₂ protons will have distinct spectroscopic signatures.
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An N'-hydroxy group (=N-OH) : This group is crucial to identify, with characteristic signals in both IR and NMR.
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The (1Z) stereochemistry : The specific arrangement around the C=N double bond influences the chemical environment of the substituents, which can be probed by NMR.
This guide will now dissect the expected spectroscopic signature of each of these features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (1Z)-2-chloro-N'-hydroxyethanimidamide, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy: Principles and Predicted Spectrum
In ¹H NMR, we expect to see distinct signals for each chemically non-equivalent proton. Based on the structure, we anticipate four unique proton environments:
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-CH₂- (Chloromethyl protons): These protons are adjacent to an electronegative chlorine atom and the imidamide group. This will shift their signal downfield. A similar environment in 2-chloroacetamide shows a signal around 4.02 ppm, which serves as a good starting point for our prediction.[1]
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-NH₂ (Amine protons): Due to the hindered rotation around the C-N single bond (owing to resonance with the C=N double bond), these two protons can be diastereotopic and thus chemically non-equivalent, potentially giving rise to two separate signals.[1] Their chemical shift will be broad and can vary depending on the solvent and concentration.
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-OH (Hydroxy proton): The proton of the N-hydroxy group is also expected to be a broad singlet. Its chemical shift is highly dependent on solvent, temperature, and hydrogen bonding.
Table 1: Predicted ¹H NMR Data for (1Z)-2-chloro-N'-hydroxyethanimidamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.1 | Singlet (s) | 2H | Cl-CH₂ -C | Adjacent to electronegative Cl and C=N group. |
| ~7.5 | Broad Singlet (br s) | 1H | -NH ₂ | Amine proton, potentially one of two distinct signals. |
| ~7.8 | Broad Singlet (br s) | 1H | -NH ₂ | Second amine proton, potentially distinct due to hindered rotation. |
| ~9.5 | Broad Singlet (br s) | 1H | =N-OH | Hydroxy proton, chemical shift is solvent-dependent. |
¹³C NMR Spectroscopy: Principles and Predicted Spectrum
In the proton-decoupled ¹³C NMR spectrum, we expect to see a signal for each unique carbon atom.
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-CH₂- (Chloromethyl carbon): This carbon is directly attached to chlorine, which will cause a significant downfield shift.
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-C(NH₂)=NOH (Imidamide carbon): This carbon is part of a C=N double bond and is bonded to two nitrogen atoms, leading to a substantial downfield shift, likely in the range of amidic or iminic carbons.
Table 2: Predicted ¹³C NMR Data for (1Z)-2-chloro-N'-hydroxyethanimidamide
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~45 | Cl-C H₂-C | Aliphatic carbon attached to an electronegative atom. |
| ~155 | -C (NH₂)=NOH | Carbon of the imidamide group, deshielded by two nitrogen atoms and a double bond. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol is essential for acquiring high-quality, reproducible NMR data.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the sample.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it is excellent for observing exchangeable protons like NH and OH).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup (for a 400 MHz Spectrometer):
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Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolution. A well-shimmed sample will have sharp, symmetrical peaks.
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¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H spectrum.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
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¹³C NMR Acquisition:
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Switch the probe to the ¹³C nucleus.
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range (e.g., 0-200 ppm).
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A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Principles and Predicted IR Spectrum
The key functional groups in (1Z)-2-chloro-N'-hydroxyethanimidamide have characteristic vibrational frequencies.
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O-H Stretch: The N-OH group will exhibit a broad absorption band, typically in the 3300-2500 cm⁻¹ region, due to hydrogen bonding.[2]
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N-H Stretch: The NH₂ group will show stretching vibrations, typically in the 3400-3100 cm⁻¹ range.
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C=N Stretch: The carbon-nitrogen double bond of the imidamide group will have a stretching absorption in the 1680-1640 cm⁻¹ region.[2]
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C-Cl Stretch: The stretch for the C-Cl bond is expected in the fingerprint region, typically between 800-600 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3300 (broad) | Medium-Strong | O-H Stretch | =N-OH group |
| ~3200 | Medium | N-H Stretch | -NH ₂ group |
| ~1660 | Strong | C=N Stretch | -C =N -OH (Imidamide) |
| ~1420 | Medium | C-H Bend | Cl-CH ₂- (Scissoring) |
| ~750 | Strong | C-Cl Stretch | -C -Cl bond |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
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Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
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Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.
Principles and Predicted Mass Spectrum
For (1Z)-2-chloro-N'-hydroxyethanimidamide (C₂H₅ClN₂O), the key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[3] This means we expect to see two molecular ion peaks (M⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1.[3]
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Molecular Weight Calculation:
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For ³⁵Cl: (2 * 12.01) + (5 * 1.01) + (1 * 35.45) + (2 * 14.01) + (1 * 16.00) ≈ 109.5 g/mol (using average atomic masses). The exact mass of the most abundant isotopologue (C₂H₅³⁵ClN₂O) is 108.0090.
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The [M+2]⁺ peak will appear at m/z 110.0061.
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Fragmentation: Upon ionization, the molecular ion can break apart into smaller, charged fragments. Predicting the exact fragmentation is complex, but logical bond cleavages can be proposed.
Caption: A plausible fragmentation pathway for (1Z)-2-chloro-N'-hydroxyethanimidamide.
Table 4: Predicted Key Mass Spectrometry Peaks
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity | Proposed Fragment |
| 108 | 110 | 3:1 | [M]⁺˙ (Molecular Ion) |
| 73 | 73 | Variable | [M - Cl]⁺ |
| 49 | 51 | 3:1 | [CH₂Cl]⁺ |
Experimental Protocol for Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).
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Instrument Setup:
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
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Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable signal.
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Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).
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The primary ion observed will likely be the protonated molecule, [M+H]⁺, at m/z 109 and 111.
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Tandem MS (MS/MS) for Fragmentation:
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To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (e.g., m/z 109) as the precursor.
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Apply collision-induced dissociation (CID) to fragment the precursor ion and record the resulting fragment ions. This will validate the proposed fragmentation pathway.
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Integrated Spectroscopic Analysis
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-consistent and unambiguous structural assignment.
Caption: Workflow for integrated spectroscopic analysis.
The NMR data establishes the carbon-hydrogen framework and the number of exchangeable protons. IR spectroscopy confirms the presence of key functional groups like N-OH, NH₂, and C=N. Finally, mass spectrometry provides the molecular weight and the elemental composition (specifically the presence of one chlorine atom), with fragmentation patterns corroborating the connectivity established by NMR. Together, these techniques provide a robust and definitive characterization of the target molecule.
Conclusion
The spectroscopic characterization of (1Z)-2-chloro-N'-hydroxyethanimidamide is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By understanding the principles behind each technique and predicting the spectral features based on the molecular structure, researchers can confidently approach the analysis of this and other novel compounds. The protocols and predicted data outlined in this guide serve as a foundational reference for the successful structural elucidation and quality control required in a rigorous scientific or industrial setting.
References
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Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]
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Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC. [Link]
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IR Spectroscopy. University of Colorado Boulder. [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]
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NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]
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Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine. ResearchGate. [Link]
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2-Chloro-N-hydroxyacetamide. PubChem. [Link]
